An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylpyridine
An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylpyridine
CAS Number: 164513-38-6
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylpyridine, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceutical and agrochemical research.[1] The presence of a bromine atom and a hydroxyl group on the pyridine ring enhances its reactivity, making it a valuable building block for developing complex molecular structures.[1] This document details its physicochemical properties, potential synthetic routes, biological significance, and safety information.
Physicochemical Properties
5-Bromo-2-hydroxy-4-methylpyridine is typically an off-white to tan crystalline solid.[1] Its key properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 164513-38-6 | [1][2] |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Melting Point | 192-202 °C | [1] |
| Appearance | Off-white to tan crystalline solid | [1] |
| Purity | ≥97% | [2] |
| Solubility | Slightly soluble in water | [3] |
| SMILES | Cc1cc(O)ncc1Br | |
| InChI Key | BYGNXKDNIFHZHQ-UHFFFAOYSA-N | |
| Storage | Store in a cool, dry place (0-8°C recommended) | [1][3] |
Applications in Research and Development
This compound is a key starting material and intermediate with diverse applications:
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Pharmaceutical Development: It is extensively used as a building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its derivatives have been explored for their therapeutic potential against various diseases, including cancer and bacterial infections.[1]
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Agrochemical Chemistry: The compound is utilized in formulating agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1]
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Biochemical Research: Researchers employ 5-Bromo-2-hydroxy-4-methylpyridine to investigate enzyme inhibition and receptor interactions, which provides valuable insights into biological pathways and helps identify potential therapeutic targets.[1]
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Material Science: Its unique chemical properties are being explored for the creation of advanced materials, such as specialized polymers and coatings.[1]
Experimental Protocols & Synthesis
Proposed Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine
The following protocol outlines a potential two-step synthesis starting from 2-Amino-4-methylpyridine.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Precursor)
This procedure is based on the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[4][5]
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Materials: 2-Amino-4-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile, Deionized Water.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine in DMF. Cool the flask to 0°C in an ice bath.[4]
-
Bromination: Prepare a solution of one equivalent of NBS in DMF. Add this solution dropwise to the cooled 2-Amino-4-methylpyridine solution, maintaining the temperature below 20°C.[4]
-
Monitoring and Workup: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into water to precipitate the product as a brown solid.[4][5]
-
Purification: Filter the solid using a Buchner funnel and wash thoroughly with water. Further purify the crude product by washing with acetonitrile. Filter the solid again and dry to obtain 2-Amino-5-bromo-4-methylpyridine.[4][5] The reported yield for this reaction is approximately 80%.[4]
Step 2: Synthesis of 5-Bromo-2-hydroxy-4-methylpyridine
This step involves a Sandmeyer-type reaction, where the amino group of the precursor is converted to a hydroxyl group.
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Materials: 2-Amino-5-bromo-4-methylpyridine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.
-
Diazotization: Disperse the 2-Amino-5-bromo-4-methylpyridine in an aqueous solution of sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature strictly controlled to form the diazonium salt.
-
Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-60°C). The diazonium salt will hydrolyze, releasing nitrogen gas and forming the desired 2-hydroxy product.
-
Isolation and Purification: Cool the reaction mixture and neutralize it to precipitate the crude product. The solid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Biological Activity and Signaling Pathway Interactions
While 5-Bromo-2-hydroxy-4-methylpyridine is primarily an intermediate, its structural motifs are present in molecules with significant biological activity. Derivatives of the closely related precursor, 2-Amino-5-bromo-4-methylpyridine, have been developed as potent kinase inhibitors.[5]
Inhibition of Polo-like Kinase 4 (PLK4)
A key therapeutic target for derivatives of this scaffold is Polo-like kinase 4 (PLK4), a master regulatory enzyme in the process of centriole duplication.[5] Centrioles are essential for forming the centrosomes, which organize microtubules during cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and genomic instability.
Inhibitors derived from the 2-amino-5-bromo-4-methylpyridine scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 enzyme, preventing the binding of ATP and thus blocking the kinase's phosphorylating activity.[5] This inhibition disrupts the downstream signaling cascade required for centriole duplication. The cellular consequences include:
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Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.[5]
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Cell Cycle Arrest: Cells are unable to progress through mitosis properly.
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Apoptosis: Prolonged cell cycle arrest and mitotic failure can trigger programmed cell death.[5]
Safety and Handling
5-Bromo-2-hydroxy-4-methylpyridine is classified as an irritant and should be handled with care in a well-ventilated area or chemical fume hood.[6]
-
Hazard Classifications: Acute Toxicity (Oral), Skin Irritant, and causes serious eye damage. May cause respiratory irritation.[3]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[7] Seek medical attention if irritation persists.[6]
To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[6] It should be handled by trained professionals only.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. 5-Bromo-2-hydroxy-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
